molecular formula C12H12Cl2F3NO3S B4391258 2,4-Dichloro-6-[3-(trifluoromethyl)piperidin-1-yl]sulfonylphenol

2,4-Dichloro-6-[3-(trifluoromethyl)piperidin-1-yl]sulfonylphenol

Cat. No.: B4391258
M. Wt: 378.2 g/mol
InChI Key: QKJFRJYBLAKJLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-6-[3-(trifluoromethyl)piperidin-1-yl]sulfonylphenol is a complex organic compound characterized by the presence of dichloro, trifluoromethyl, piperidinyl, and sulfonylphenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[3-(trifluoromethyl)piperidin-1-yl]sulfonylphenol typically involves multiple steps, including the introduction of the dichloro and trifluoromethyl groups, followed by the formation of the piperidinyl and sulfonylphenol moieties. Common synthetic routes may involve:

    Halogenation: Introduction of chlorine atoms to the aromatic ring.

    Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Piperidinylation: Formation of the piperidine ring through cyclization reactions.

    Sulfonylation: Addition of the sulfonyl group using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[3-(trifluoromethyl)piperidin-1-yl]sulfonylphenol can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another, such as nucleophilic aromatic substitution.

    Coupling Reactions: Formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

    Coupling Reagents: Palladium catalysts, boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

2,4-Dichloro-6-[3-(trifluoromethyl)piperidin-1-yl]sulfonylphenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[3-(trifluoromethyl)piperidin-1-yl]sulfonylphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-(trifluoromethyl)aniline: Shares the dichloro and trifluoromethyl groups but lacks the piperidinyl and sulfonylphenol moieties.

    2,4-Dichloro-6-(trifluoromethyl)phenol: Similar structure but without the piperidinyl group.

    2,4-Dichloro-6-(trifluoromethyl)piperidine: Contains the piperidinyl and trifluoromethyl groups but lacks the sulfonylphenol moiety.

Uniqueness

2,4-Dichloro-6-[3-(trifluoromethyl)piperidin-1-yl]sulfonylphenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,4-dichloro-6-[3-(trifluoromethyl)piperidin-1-yl]sulfonylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2F3NO3S/c13-8-4-9(14)11(19)10(5-8)22(20,21)18-3-1-2-7(6-18)12(15,16)17/h4-5,7,19H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJFRJYBLAKJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-Dichloro-6-[3-(trifluoromethyl)piperidin-1-yl]sulfonylphenol
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2,4-Dichloro-6-[3-(trifluoromethyl)piperidin-1-yl]sulfonylphenol
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